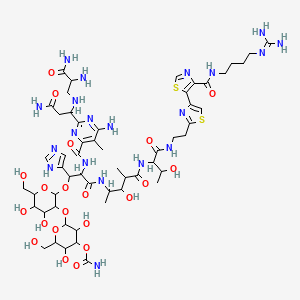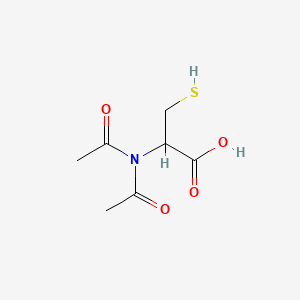
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a hydroxy group, and a phenylisoindolone core
Méthodes De Préparation
The synthesis of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isoindolone core through intramolecular reactions.
Hydroxylation: Introduction of the hydroxy group to the isoindolone structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the isoindolone core.
3-Hydroxy-3-phenylisoindolone: Lacks the chloro-nitrophenyl group but shares the isoindolone core.
2-Chloro-4-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the hydroxy group.
Propriétés
Numéro CAS |
3532-64-7 |
|---|---|
Formule moléculaire |
C20H13ClN2O4 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-(2-chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H13ClN2O4/c21-17-12-14(23(26)27)10-11-18(17)22-19(24)15-8-4-5-9-16(15)20(22,25)13-6-2-1-3-7-13/h1-12,25H |
Clé InChI |
TWDJVCDAEAHIHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


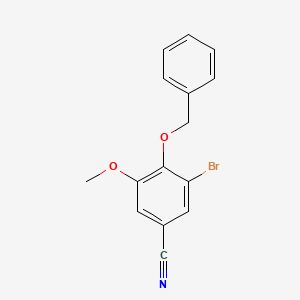
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
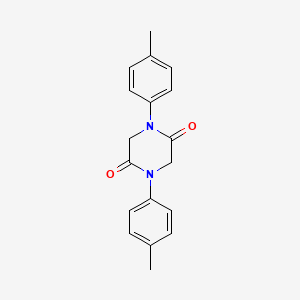
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
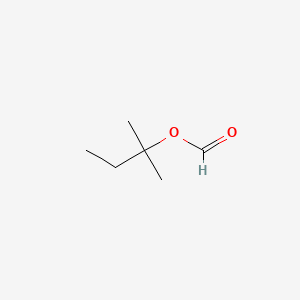
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
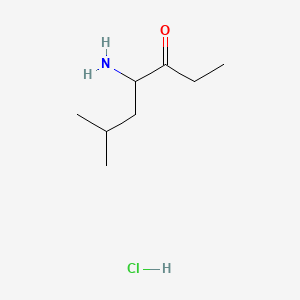
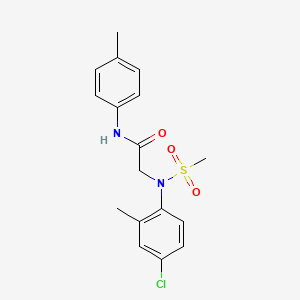
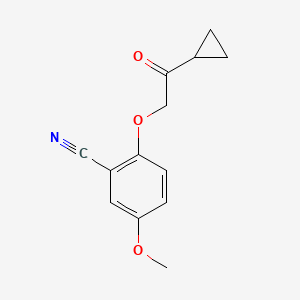
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
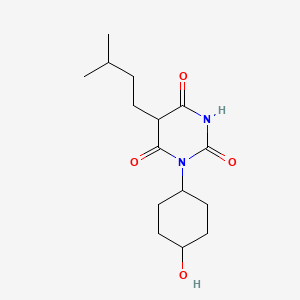
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
